molecular formula C21H22N4O2S B4571354 2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

Cat. No.: B4571354
M. Wt: 394.5 g/mol
InChI Key: JUWYGKUEBHVVDQ-UHFFFAOYSA-N
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Description

2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.14634713 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Sensing and Catalysis

A study by Beitollahi et al. (2008) on a novel modified carbon nanotube paste electrode, using a similar hydrazinecarbothioamide derivative, emphasizes its application in electrochemical sensing. This electrode showed strong catalytic function for the oxidation of epinephrine and norepinephrine, resolving their voltammetric responses into well-defined peaks, which could be pivotal for sensitive and selective detection in biochemical assays (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).

Synthesis and Characterization of Novel Compounds

Research by Saeed et al. (2014) on the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds showcases the potential of quinoline derivatives in creating new molecules with possible chemical and pharmaceutical applications. These compounds were characterized using spectroscopic techniques, underlining the importance of quinoline derivatives in medicinal chemistry and material science (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

A study by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus highlighted their antimicrobial activity. These synthesized compounds were tested against a variety of microorganisms, demonstrating good to moderate activity, which suggests their potential as leads for developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Corrosion Inhibition

Ebenso et al. (2010) investigated thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, revealing that these compounds effectively inhibit corrosion. This suggests that similar compounds, including 2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, could have applications in materials science, particularly in protecting metals from corrosion (Ebenso, Isabirye, & Eddy, 2010).

Properties

IUPAC Name

1-methyl-3-[[2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13(2)27-19-11-7-5-9-15(19)18-12-16(20(26)24-25-21(28)22-3)14-8-4-6-10-17(14)23-18/h4-13H,1-3H3,(H,24,26)(H2,22,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWYGKUEBHVVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

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